Bepotastine

Description

Properties

IUPAC Name |

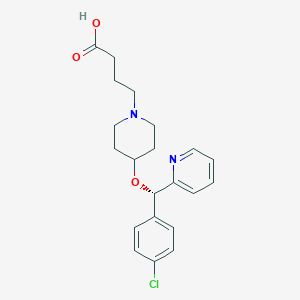

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGDOWXRIALTES-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904947 | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125602-71-3 | |

| Record name | Bepotastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPOTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bepotastine and Cytokine Expression Profiling: An In-depth Technical Guide for Researchers

Foreword for the Researcher

In the landscape of immunopharmacology, few molecules present as multifaceted a profile as bepotastine. Initially classified as a second-generation antihistamine, its clinical efficacy in allergic conditions such as allergic conjunctivitis and urticaria is well-established.[1][2] However, to the discerning researcher, this compound represents more than a simple histamine H1 receptor antagonist. It is a potent modulator of the allergic inflammatory cascade, exerting its influence through mast cell stabilization, inhibition of eosinophil migration, and, most critically for our focus, the nuanced regulation of cytokine expression.[1][2][3] This guide is conceived not as a rigid protocol, but as a comprehensive technical resource for fellow scientists and drug development professionals. It is designed to provide not only the "how" but, more importantly, the "why" behind the experimental choices in profiling the cytokine modulatory effects of this compound. Our journey will traverse from the fundamental mechanism of this compound to the granular details of experimental design and data interpretation, equipping you with the knowledge to confidently and rigorously investigate its immunomodulatory properties.

Section 1: The Mechanistic Core of this compound's Anti-Inflammatory Action

This compound besilate operates through a dual mechanism of action that underpins its anti-allergic effects. Firstly, it is a potent and highly selective antagonist of the histamine H1 receptor, directly competing with histamine and mitigating the classic symptoms of allergic response.[1] Secondly, and of significant interest to the immunologist, this compound functions as a mast cell stabilizer, inhibiting the degranulation and subsequent release of a plethora of inflammatory mediators, including histamine and various cytokines.[3]

Beyond these primary functions, compelling evidence demonstrates that this compound's anti-inflammatory repertoire extends to the direct modulation of cytokine and chemokine production by various cell types. This suggests a deeper interaction with the cellular signaling pathways that govern immune responses. In vitro studies have shown that this compound can suppress the production of the pro-inflammatory cytokine IL-1α, as well as both Th1- and Th2-associated chemokines, namely CXCL10 and CCL17, in human epidermal keratinocytes.[4] Furthermore, this compound has been demonstrated to inhibit the biosynthesis of the quintessential Th2 cytokine, IL-5, a key driver of eosinophil activity.[1][5]

The precise signaling pathways through which this compound exerts these effects are an active area of investigation. However, the modulation of key transcription factors involved in inflammatory gene expression is a likely point of convergence. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of immune and inflammatory responses, is a prime candidate. Histamine H1 receptor activation is known to trigger NF-κB, and by acting as an inverse agonist, this compound may quell this activation, thereby downregulating the expression of NF-κB-dependent cytokines and adhesion molecules. The potential for this compound to influence other critical cytokine signaling cascades, such as the JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway, warrants further investigation, as this would represent a significant expansion of its known immunomodulatory capabilities.[6][7]

Section 2: Experimental Design for Cytokine Profiling

A robust experimental design is the bedrock of reliable and reproducible data. When investigating the effects of this compound on cytokine expression, several critical factors must be considered, from the choice of cellular model to the method of cytokine detection.

Cellular Model Selection

The choice of cell system is paramount and should be dictated by the specific research question.

-

Primary Human Cells: For the most clinically relevant data, primary human cells are the gold standard.

-

Peripheral Blood Mononuclear Cells (PBMCs): A heterogeneous population ideal for studying broad immune responses.

-

Isolated Immune Cell Subsets (e.g., T-cells, Mast Cells, Eosinophils): Allow for the dissection of this compound's effects on specific cell types.

-

Human Keratinocytes or Conjunctival Epithelial Cells: Relevant for studying this compound's topical effects in dermatological and ocular allergy models.

-

-

Cell Lines: Offer the advantages of reproducibility and ease of culture.

-

Jurkat (T-lymphocyte), RBL-2H3 (rat basophilic leukemia, mast cell surrogate), or HaCaT (human keratinocyte) cells are commonly used and well-characterized.

-

In Vitro this compound Treatment Protocol

A standardized treatment protocol is essential for data consistency.

-

Cell Seeding: Plate cells at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment.

-

Pre-incubation/Stimulation: Depending on the experimental aim, cells may be pre-incubated with this compound before the addition of a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS], phytohemagglutinin [PHA], or a specific antigen).

-

Dose-Response and Time-Course: It is crucial to perform both dose-response and time-course experiments to identify the optimal concentration of this compound and the ideal time point for assessing its effects on cytokine expression.

-

Controls: Appropriate controls are non-negotiable for data integrity.

-

Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

-

Unstimulated Control: Cells that are not treated with any stimulus.

-

Stimulated Control: Cells treated with the pro-inflammatory stimulus alone.

-

Cytokine Profiling Methodologies

Two primary methodologies are widely employed for cytokine expression profiling: multiplex immunoassays for protein quantification and RT-qPCR for gene expression analysis.

| Feature | Multiplex Immunoassay (e.g., Luminex) | Reverse Transcription-Quantitative PCR (RT-qPCR) |

| Analyte | Protein | mRNA |

| Principle | Bead-based sandwich immunoassay | Reverse transcription followed by real-time PCR |

| Throughput | High (up to 100 analytes per sample) | Low to moderate (typically 1-5 analytes per reaction) |

| Sample Volume | Low | Low |

| Sensitivity | High (pg/mL range) | Very high |

| Measures | Secreted protein levels | Gene expression levels |

| Best For | Screening broad cytokine profiles, analyzing final protein product | Investigating early transcriptional regulation, confirming gene-level effects |

Section 3: Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing cytokine expression profiling to assess the effects of this compound.

Multiplex Cytokine Immunoassay (Luminex Platform)

This protocol outlines the general workflow for a magnetic bead-based multiplex immunoassay.

Protocol Steps:

-

Reagent and Sample Preparation:

-

Prepare wash buffer, standards, and samples according to the manufacturer's instructions.

-

Thaw samples (e.g., cell culture supernatants) on ice and centrifuge to pellet any debris.

-

-

Assay Procedure:

-

Add the antibody-coupled magnetic beads to the wells of a 96-well plate.

-

Wash the beads using a magnetic plate washer.

-

Add standards and samples to the appropriate wells and incubate to allow the cytokines to bind to the capture antibodies on the beads.

-

Wash the beads to remove unbound material.

-

Add the biotinylated detection antibody cocktail and incubate. These antibodies will bind to the captured cytokines.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (PE) and incubate. The streptavidin-PE will bind to the biotinylated detection antibodies.

-

Wash the beads.

-

Resuspend the beads in assay buffer.

-

-

Data Acquisition:

-

Acquire data on a Luminex instrument. The instrument's lasers will identify the bead region (and thus the cytokine) and quantify the PE signal, which is proportional to the amount of cytokine present.

-

RT-qPCR for Cytokine Gene Expression

This two-step protocol details the process of quantifying cytokine mRNA levels.

Protocol Steps:

-

RNA Isolation:

-

Lyse this compound-treated and control cells and extract total RNA using a commercially available kit or a TRIzol-based method.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan), forward and reverse primers for the target cytokine and a reference gene, and the synthesized cDNA.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in all samples.

-

Calculate the relative expression of the target cytokine gene using the ΔΔCt method, normalizing to the expression of a stable reference gene (e.g., GAPDH, ACTB).[8]

-

Section 4: Data Analysis and Interpretation

The robust analysis and careful interpretation of your data are as critical as the experiments themselves.

Multiplex Immunoassay Data Analysis

-

Standard Curve Generation: A standard curve for each cytokine is generated by plotting the median fluorescence intensity (MFI) against the known concentrations of the standards. A five-parameter logistic (5-PL) curve fit is typically used.

-

Concentration Calculation: The concentrations of the cytokines in the unknown samples are interpolated from the standard curve.

-

Quality Control: Assess the intra- and inter-assay coefficients of variation (CVs) to ensure the reliability of the results.[9]

RT-qPCR Data Analysis

-

Relative Quantification: The most common method for analyzing RT-qPCR data is relative quantification using the ΔΔCt method. This method calculates the fold change in the expression of the target gene in the treated samples relative to the control samples, after normalization to a reference gene.

-

Validation: It is essential to validate the RT-qPCR assay by confirming the amplification efficiency of the primers and ensuring the specificity of the PCR product through melt curve analysis.[10]

Integrated Interpretation

By combining the data from both multiplex immunoassays and RT-qPCR, a more complete picture of this compound's effects on cytokine expression can be formed. For example, a decrease in both the mRNA and protein levels of a particular cytokine provides strong evidence for a direct inhibitory effect of this compound on its production.

Section 5: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for the investigation of this compound's modulatory effects on cytokine expression. By understanding its multifaceted mechanism of action and employing rigorous, well-controlled experimental protocols, researchers can generate high-quality, reproducible data. The methodologies detailed herein, from cell culture and treatment to advanced cytokine profiling techniques, represent the current standards in the field.

The future of this compound research lies in further elucidating the precise molecular signaling pathways it targets. A deeper understanding of its interaction with transcription factors such as NF-κB and potentially the JAK-STAT pathway will not only enhance our fundamental knowledge of this drug but may also pave the way for the development of novel anti-inflammatory therapeutics with enhanced specificity and efficacy. The continued application of the principles and techniques outlined in this guide will be instrumental in advancing this exciting area of immunopharmacology.

References

-

Bergmann, M. T., Williams, J. I., & Gomes, P. J. (2014). Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5%. Clinical Ophthalmology, 8, 1495–1505. [Link]

-

Wingard, J. B., & Mah, F. S. (2011). Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 201–208. [Link]

-

Magee, M., & Mah, F. S. (2011). Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 201–208. [Link]

-

Mace, M. L., & Moore, W. S. (2010). Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate. Expert Opinion on Drug Metabolism & Toxicology, 6(10), 1269-1281. [Link]

-

Pozo-Garcia, B., & Gonzalez-de-la-Rosa, M. (2023). Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis. Clinical Ophthalmology, 17, 3467-3477. [Link]

-

Kakinuma, T., et al. (2008). Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes. Skin Pharmacology and Physiology, 22(1), 38-46. [Link]

-

Cavet, M. E., Gadek, T. R., & Williams, J. I. (2018). This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis. Clinical Ophthalmology, 12, 531–540. [Link]

-

Overbergh, L., Valckx, D., Waer, M., & Mathieu, C. (2003). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. Cytokine, 24(1-2), 1-13. [Link]

-

Breen, E. C. (2008). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. Journal of Immunological Methods, 338(1-2), 1-10. [Link]

-

Segev, Y., et al. (2025). Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy. Journal of Cancer Research and Clinical Oncology, 151(1), 1-15. [Link]

-

Charles River Laboratories. (2017). Validation of a Multiplex Method for the Determination of Cytokine Concentrations in Rat Serum. [Link]

-

Quality Assistance. (n.d.). Development and validation of home-made Luminex assays for the quantification of multiple cytokines in human samples. [Link]

-

Uchi, H., et al. (2009). Novel Functional Aspect of Antihistamines: The Impact of this compound Besilate on Substance P-Induced Events. International Journal of Molecular Sciences, 10(6), 2605-2616. [Link]

-

Hellemans, J., & Vandesompele, J. (2014). The Importance of Quality Control During qPCR Data Analysis. Gene-Quantification.com. [Link]

-

Hudemann, C., et al. (2025). Inhibition of the JAK/STAT Signaling Pathway Suggests a Protective Effect against Acantholysis in Pemphigus. Inflammation. [Link]

-

Johnson, A. E., et al. (2024). Validation of Inflammatory Cytokine Multiplex Array With Variations in Target Panel. Journal of the Endocrine Society, 8(Supplement_1), A1-A100. [Link]

-

Breen, E. C., et al. (2011). Quantitative validation and comparison of multiplex cytokine kits. Cytokine, 56(2), 391-399. [Link]

-

Ujiie, H., & Shimizu, H. (2013). This compound-induced urticaria, cross-reactive with other antihistamines. The Journal of Dermatology, 40(10), 841-842. [Link]

-

World Health Organization. (2011). Quality assurance and quality control for RT-PCR. TechNet-21. [Link]

-

Marcus, J., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10255. [Link]

-

Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research, 34, 199-211. [Link]

-

Cantarini, L., et al. (2021). Contribution of Janus-Kinase/Signal Transduction Activator of Transcription Pathway in the Pathogenesis of Vasculitis: A Possible Treatment Target in the Upcoming Future. Frontiers in Immunology, 12, 643833. [Link]

Sources

- 1. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Contribution of Janus-Kinase/Signal Transduction Activator of Transcription Pathway in the Pathogenesis of Vasculitis: A Possible Treatment Target in the Upcoming Future [frontiersin.org]

- 8. How to Select Endogenous Controls for Real-Time PCR | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. criver.com [criver.com]

- 10. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Bepotastine Gene Expression Studies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design and execution of gene expression studies related to this compound. We will delve into the core molecular mechanisms of this compound, established protocols for assessing its impact on gene expression, and the interpretation of the resulting data.

Introduction to this compound and the Rationale for Gene Expression Analysis

This compound is a second-generation antihistamine that exhibits a high degree of selectivity for the histamine H1 receptor. Clinically, it is primarily used for the treatment of allergic conjunctivitis and urticaria. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes not only the direct antagonism of the H1 receptor but also the stabilization of mast cells and the inhibition of eosinophil migration.

Understanding the precise molecular sequelae of this compound's interaction with its cellular targets is paramount for optimizing its therapeutic application and exploring novel indications. Gene expression analysis provides a powerful lens through which we can dissect these mechanisms. By quantifying the changes in messenger RNA (mRNA) levels of specific genes in response to this compound treatment, we can elucidate the downstream signaling pathways modulated by the drug, identify potential biomarkers of drug response, and gain insights into its anti-inflammatory properties beyond simple histamine blockade.

This guide will provide a framework for conducting robust and reproducible gene expression studies to further characterize the molecular pharmacology of this compound.

Core Molecular Mechanisms of this compound

This compound's pharmacological effects are rooted in its ability to modulate several key pathways involved in the allergic inflammatory cascade. A thorough understanding of these mechanisms is critical for designing relevant gene expression experiments and for interpreting the resulting data.

Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective inverse agonism of the histamine H1 receptor. Histamine, a key mediator of allergic reactions, signals through four distinct G protein-coupled receptors (GPCRs), with the H1 receptor being central to the acute allergic response. Upon binding to the H1 receptor, histamine activates the Gαq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the expression of pro-inflammatory genes, increased vascular permeability, and smooth muscle contraction.

This compound, by binding to the H1 receptor, prevents histamine from initiating this cascade, thereby mitigating the classic symptoms of allergic reaction.

Figure 1. this compound's inhibition of the H1 receptor signaling pathway.

Mast Cell Stabilization

Beyond its H1 receptor antagonism, this compound has been shown to stabilize mast cells. Mast cell degranulation is a critical event in the allergic cascade, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, and cytokines. The precise mechanism by which this compound stabilizes mast cells is not fully elucidated but is thought to involve the modulation of intracellular signaling pathways that control degranulation. This action contributes significantly to its anti-inflammatory profile by preventing the release of a wide array of pro-inflammatory molecules.

Inhibition of Eosinophil Migration

Eosinophils are key effector cells in the late phase of the allergic reaction, contributing to chronic inflammation and tissue damage. This compound has been demonstrated to inhibit the migration of eosinophils to sites of inflammation. This effect is likely mediated by the downregulation of adhesion molecules and chemokines that are essential for eosinophil trafficking. Gene expression studies are particularly valuable in dissecting this aspect of this compound's mechanism, as they can identify the specific chemokines and adhesion molecules whose expression is modulated by the drug.

Experimental Design for this compound Gene Expression Studies

A well-designed experiment is the cornerstone of reliable and interpretable gene expression data. The following sections outline key considerations and a detailed protocol for a typical in vitro study.

Cell Model Selection

The choice of cell model is critical and should be guided by the specific research question.

-

For studying H1 receptor-mediated effects: Human conjunctival epithelial cells (HCECs) or other cell lines endogenously expressing the H1 receptor are appropriate.

-

For investigating mast cell stabilization: Human mast cell lines (e.g., HMC-1) or primary cultured mast cells are the models of choice.

-

For analyzing effects on eosinophil-related gene expression: Eosinophilic cell lines (e.g., EoL-1) or primary eosinophils can be utilized.

Experimental Workflow

The following diagram outlines a typical workflow for a this compound gene expression study.

Figure 2. A standard experimental workflow for gene expression analysis.

Detailed Experimental Protocol: Gene Expression Analysis in HCECs using RT-qPCR

This protocol provides a step-by-step guide for assessing the effect of this compound on the expression of pro-inflammatory cytokine genes in Human Conjunctival Epithelial Cells (HCECs).

Materials:

-

Human Conjunctival Epithelial Cells (HCECs)

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

This compound besilate

-

Histamine

-

Phosphate-buffered saline (PBS)

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes (e.g., IL-6, IL-8, TNF-α) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Seeding:

-

Culture HCECs in appropriate medium at 37°C and 5% CO2.

-

Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

-

Treatment:

-

Prepare stock solutions of this compound besilate and histamine in a suitable solvent (e.g., water or DMSO).

-

Starve cells in serum-free medium for 4-6 hours prior to treatment.

-

Pre-treat cells with this compound (e.g., 1, 10, 100 µM) or vehicle control for 1 hour.

-

Stimulate cells with histamine (e.g., 10 µM) or vehicle for a predetermined time (e.g., 4, 8, or 24 hours). Include a this compound-only control.

-

-

RNA Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using the lysis buffer from the RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Control:

-

Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-ΔΔCt).

-

Expected Gene Expression Changes and Data Interpretation

Based on the known anti-inflammatory effects of this compound, a number of gene expression changes can be anticipated. The following table summarizes some of the key genes that are likely to be modulated by this compound in relevant cell types.

| Gene Category | Gene Examples | Cell Type | Expected Change with this compound | Rationale |

| Pro-inflammatory Cytokines | IL-6, IL-8, TNF-α | HCECs, Mast Cells | Downregulation | Inhibition of H1 receptor signaling and mast cell stabilization reduces the expression of key inflammatory mediators. |

| Chemokines | CCL2 (MCP-1), CCL5 (RANTES) | HCECs, Endothelial Cells | Downregulation | Reduced expression of chemokines contributes to the inhibition of eosinophil and other immune cell migration. |

| Adhesion Molecules | ICAM-1, VCAM-1 | Endothelial Cells | Downregulation | Decreased expression of adhesion molecules on the endothelium limits the extravasation of inflammatory cells. |

Data Interpretation:

A statistically significant downregulation of these pro-inflammatory genes in this compound-treated cells compared to histamine-stimulated controls would provide strong evidence for the anti-inflammatory effects of this compound at the transcriptional level. Dose-response experiments can be used to determine the potency of this compound in modulating gene expression.

Conclusion and Future Directions

Gene expression analysis is an indispensable tool for elucidating the molecular mechanisms of action of pharmacological agents like this compound. The protocols and conceptual framework provided in this guide offer a starting point for researchers to design and execute rigorous studies to further characterize the therapeutic effects of this compound.

Future research in this area could focus on:

-

Transcriptome-wide analysis: Employing techniques like RNA-sequencing (RNA-seq) to obtain an unbiased, global view of the changes in gene expression induced by this compound.

-

In vivo studies: Validating the in vitro findings in animal models of allergic inflammation to better understand the clinical relevance of the observed gene expression changes.

-

Epigenetic modifications: Investigating whether this compound can induce stable changes in gene expression through epigenetic mechanisms, such as DNA methylation or histone modification.

By continuing to explore the impact of this compound on gene expression, we can deepen our understanding of its therapeutic benefits and potentially identify new avenues for its clinical application.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Bepotastine Besilate Crystal Structure

Abstract

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This compound besilate, a second-generation antihistamine, exists as a white crystalline powder.[1][2] Its efficacy and consistency are intrinsically linked to its crystal structure. This guide provides a comprehensive technical overview of the known crystalline forms of this compound besilate, detailing the advanced analytical techniques required for their characterization and differentiation. We will explore the crystallographic landscape of this important API, offering field-proven insights into experimental design and data interpretation to ensure the development of a robust and reliable drug product.

The Critical Role of Solid-State Chemistry in this compound Besilate Development

This compound besilate is the benzenesulfonate salt of this compound, a selective histamine H1 receptor antagonist.[3][4] Like many APIs, its solid form is not monolithic. The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications. Different polymorphs of the same API can exhibit divergent physicochemical properties, including:

-

Solubility and Dissolution Rate: Directly impacting bioavailability.

-

Melting Point and Thermal Stability: Affecting manufacturing processes like milling and drying.

-

Hygroscopicity: Influencing handling and storage requirements.

-

Mechanical Properties: Determining powder flow and tablet compaction.

Controlling the crystalline form of this compound besilate is therefore not merely an academic exercise; it is a regulatory and clinical necessity for ensuring batch-to-batch consistency and therapeutic equivalence.[5] This guide delves into the known forms and the methodologies to control and verify the desired crystalline state.

Known Crystalline Forms of this compound Besilate

Scientific literature and patent filings have revealed the existence of distinct crystalline forms of this compound besilate. A 2018 study elucidated a specific crystal structure, while a separate patent describes a novel, stable crystalline form, highlighting the polymorphic nature of this compound.[6][7]

Form A: Triclinic Crystal Structure

A detailed single-crystal X-ray diffraction study provided the definitive structure of one form of this compound besilate, which we will designate as Form A.[6] The key crystallographic data are summarized below.

| Parameter | Form A Data [6] |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.0223(3) |

| b (Å) | 9.8143(3) |

| c (Å) | 10.2307(4) |

| α (°) | 88.308(3) |

| β (°) | 69.000(3) |

| γ (°) | 65.970(3) |

| Volume (ų) | 680.39(5) |

| Z (molecules/unit cell) | 1 |

| Temperature (K) | 297 |

This triclinic form is characterized by a dense, three-dimensional network of hydrogen bonds involving the carboxyl group, the protonated piperidine nitrogen, and the benzenesulfonate counter-ion, contributing to its overall stability.[6]

Form B: A Novel Crystalline Form

A patent has disclosed a distinct and stable crystalline form of this compound besilate, herein referred to as Form B.[7] This form is primarily identified by its unique Powder X-ray Diffraction (PXRD) pattern and Infrared (IR) spectrum.

| Form B: Key Analytical Data | |

| PXRD Characteristic Peaks (2θ ± 0.2°) | 9.3, 12.6, 14.5, 17.7, 18.4, 19.6, 22.2, 24.4, 25.4, 27.4[7] |

| IR Absorption Peaks (cm⁻¹ ± 3) | 2997, 1719, 1591, 1470, 1221, 1159, 1123, 1015, 758, 611, 563[7] |

The patent asserts that Form B possesses superior stability compared to previously existing forms, making it highly desirable for pharmaceutical formulation.[7]

Experimental Protocols for Solid-State Characterization

A multi-technique approach is essential for unambiguously identifying and quantifying the polymorphic forms of this compound besilate. The following protocols represent a self-validating system for comprehensive solid-state analysis.

Polymorph Screening Workflow

The discovery of new crystalline forms is often the first step. A typical workflow involves subjecting the API to various crystallization conditions to explore its polymorphic landscape.

Caption: Workflow for discovering and identifying new polymorphic forms of this compound besilate.

Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the absolute three-dimensional atomic arrangement of a single crystal, providing unequivocal structural identification. This is the "gold standard" for structural elucidation.

Causality: Growing a high-quality single crystal is the most critical and often challenging step. The slow evaporation method described for Form A allows molecules to arrange themselves into a highly ordered lattice, which is a prerequisite for successful diffraction.[6]

Step-by-Step Protocol:

-

Crystal Growth:

-

Crystal Mounting:

-

Carefully select a single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects under a microscope.

-

Mount the crystal on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.

-

-

Data Collection:

-

Mount the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction intensities.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to correct for experimental factors and obtain a list of reflection intensities.

-

Use direct methods or Patterson synthesis software (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.[6]

-

Build and refine the atomic model against the experimental data using software like SHELXL, locating all non-hydrogen atoms and refining their positions and thermal parameters.[6]

-

Powder X-ray Diffraction (PXRD)

Purpose: To generate a characteristic "fingerprint" of a crystalline solid. It is the primary technique for routine identification of polymorphs and for analyzing bulk powder samples.

Causality: A crystalline powder consists of millions of tiny crystallites in random orientations. When exposed to X-rays, this randomness ensures that all possible diffraction planes are sampled simultaneously, generating a 2θ vs. intensity pattern unique to that crystal lattice.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place approximately 50-100 mg of the this compound besilate powder onto a zero-background sample holder.

-

Gently press the powder with a flat surface (like a glass slide) to ensure a smooth, level surface without inducing preferred orientation.

-

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å) is standard.

-

Geometry: Bragg-Brentano is typical for powder samples.

-

Scan Parameters:

-

Range (2θ): 3° to 40° (a typical range for pharmaceutical polymorph screening).

-

Step Size: 0.02°.

-

Time per Step: 0.5-2 seconds (balance between signal-to-noise and scan time).

-

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (in 2θ), intensities, and full-width at half-maximum (FWHM).

-

Compare the experimental diffractogram against reference patterns of known forms (e.g., Form A simulated from SCXRD data, and the reference peaks for Form B) for identification.[7]

-

Differential Scanning Calorimetry (DSC)

Purpose: To measure the thermal transitions of a material as a function of temperature, such as melting, recrystallization, or solid-solid phase transitions.

Causality: Different crystal lattices have different energies. The energy required to break down the lattice (melting) is unique to each polymorph. DSC quantifies this by measuring the heat flow into a sample relative to a reference as they are heated at a constant rate.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound besilate powder into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas like nitrogen (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

-

-

-

Data Analysis:

-

Analyze the resulting thermogram for endothermic (melting, transition) or exothermic (crystallization) events.

-

Determine the onset temperature and peak maximum for each event. The melting point is a key characteristic of a specific polymorph.

-

Conclusion and Future Outlook

The solid-state chemistry of this compound besilate is a critical quality attribute that must be thoroughly understood and controlled. This guide has detailed the known crystalline forms and provided robust, validated protocols for their comprehensive characterization. The application of orthogonal techniques—SCXRD for absolute structure, PXRD for routine fingerprinting, and DSC for thermal behavior—creates a self-validating system for ensuring the desired polymorphic form is consistently produced. For drug development professionals, implementing these rigorous analytical strategies is paramount for mitigating risks associated with polymorphic variability, ultimately leading to a safer, more effective, and more reliable pharmaceutical product.

References

-

ResearchGate. (2025). Development of Analytical Method to Monitor Dissolution of this compound Besilate Tablet. Available at: [Link]

-

New Drug Approvals. (2018). This compound Besilate. Available at: [Link]

-

U.S. Food and Drug Administration. (2009). Chemistry Review(s) - accessdata.fda.gov. Available at: [Link]

-

PubChem. This compound Besilate | C27H31ClN2O6S | CID 164521. Available at: [Link]

-

Der Pharma Chemica. (2015). Stability indicating HPLC method for the quantification of this compound besilate and its related substances. Available at: [Link]

-

ResearchGate. (2018). The crystal structure of this compound besilate, C27H31ClN2O6S. Available at: [Link]

-

Journal of Molecular Structure. (2024). Insights on molecular modeling and supramolecular arrangement of bilastine polymorphs. Available at: [Link]

- Google Patents. (2014). CN104119314A - Stable this compound besilate crystal and preparation method thereof.

-

PubMed Central. (2022). Pharmacokinetic Modeling of this compound for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insights on molecular modeling and supramolecular arrangement of bilastine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104119314A - Stable this compound besilate crystal and preparation method thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Bepotastine Besilate

As a Senior Application Scientist, this guide provides a comprehensive, technically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Bepotastine. The narrative explains the scientific rationale behind each methodological choice, ensuring the protocol is not just a series of steps, but a self-validating system rooted in established analytical principles.

Introduction and Scientific Rationale

This compound besilate is a second-generation antihistamine that exhibits a dual mechanism of action: it is a potent and selective H1-receptor antagonist and a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[1][2] It is formulated in oral tablets for treating allergic rhinitis and urticaria, and as an ophthalmic solution for allergic conjunctivitis.[1][3] Chemically, it is benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, with a molecular weight of 547.06 g/mol .[1][4]

Given its therapeutic importance, a reliable and robust analytical method is essential for the quality control of this compound in bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high specificity, sensitivity, and resolving power. This application note details the development of a simple, isocratic Reverse-Phase HPLC (RP-HPLC) method capable of accurately quantifying this compound and separating it from potential degradation products, thus qualifying as a stability-indicating method.

The method development is logically grounded in the physicochemical properties of this compound. The molecule is soluble in organic solvents like acetonitrile and methanol, making it well-suited for RP-HPLC.[1][5] The presence of a carboxylic acid and a basic piperidine nitrogen means its ionization state is pH-dependent. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH is controlled to maintain a single, stable ionic form of the analyte during chromatographic separation.

Materials and Instrumentation

2.1 Reagents and Chemicals

-

This compound Besilate Reference Standard (Purity ≥99.5%)

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Methanol

-

Ortho-phosphoric acid (H₃PO₄), AR Grade (~85%)

-

Triethylamine (TEA), HPLC Grade

-

Deionized or Milli-Q Water (18.2 MΩ·cm)

-

0.45 µm Nylon or PVDF Syringe Filters

2.2 Instrumentation

-

An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1100/1200 series, Waters Alliance).

-

Chromatography Data System (CDS) software for data acquisition and processing.

-

Analytical balance (0.01 mg readability).

-

Calibrated pH meter.

-

Sonicator bath.

Chromatographic Method Protocol

The core of this method lies in optimizing the separation on a C18 column with an acidic mobile phase to achieve a sharp, well-resolved peak for this compound at a practical retention time.

3.1 Rationale for Methodological Choices

-

Chromatographic Mode (RP-HPLC): this compound is a moderately polar molecule, making Reverse-Phase chromatography with a non-polar stationary phase (C18) and a polar mobile phase the ideal choice for achieving effective retention and separation.

-

Stationary Phase: A Nucleosil C18 column (250 x 4.6 mm, 5 µm) is selected for its proven robustness and high efficiency in separating a wide range of pharmaceutical compounds.[1] Alternative modern columns like Kinetex C18 (100 mm, 4.6 mm, 2.6 µm) can also be used for faster analysis times.[5][6]

-

Mobile Phase: The mobile phase consists of an organic modifier (Acetonitrile) and an acidic aqueous phase.

-

Acetonitrile (ACN): Chosen for its strong elution properties and excellent UV transparency at lower wavelengths.

-

Acidic Buffer (pH 3.0): The pH is adjusted to ~3.0 using ortho-phosphoric acid. At this pH, the carboxylic acid group of this compound is protonated (neutral), while the piperidine nitrogen is protonated (positive charge). This ensures a consistent ionization state, which is critical for preventing peak tailing that can occur from interactions with residual silanol groups on the silica backbone of the column. Triethylamine is added as a competing base to further mask silanol activity and improve peak shape.

-

-

Detection Wavelength (226 nm): this compound exhibits significant UV absorbance at lower wavelengths. While 260 nm has been used, 226 nm provides high sensitivity for quantification, making it suitable for both assay and impurity analysis.[1][7] A PDA detector can be used to confirm peak purity.

3.2 Experimental Workflow Diagram

Caption: Workflow for this compound analysis.

3.3 Detailed Protocols

Protocol 1: Mobile Phase Preparation (Aqueous Phase, pH 3.0)

-

Add 1.0 mL of ortho-phosphoric acid (~85%) to 1000 mL of HPLC-grade water.

-

Mix thoroughly.

-

Adjust the pH to 3.0 ± 0.05 by adding triethylamine dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

Protocol 2: Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound besilate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]

-

Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile. This concentration is suitable for assay. Further dilutions can be made for linearity studies.[1]

Protocol 3: Sample Preparation (from 10 mg Tablets)

-

Weigh and finely powder no fewer than 20 this compound besilate (10 mg) tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound besilate and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of acetonitrile, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then allow to cool to room temperature.

-

Dilute to volume with acetonitrile and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

-

Further dilute 1.0 mL of the filtered solution to 10.0 mL with acetonitrile to obtain a final theoretical concentration of 10 µg/mL.

HPLC System Parameters and Execution

4.1 Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Nucleosil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : pH 3.0 Aqueous Phase (80:20 v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 45°C[1] |

| Detection | UV at 226 nm[1] |

| Run Time | 10 minutes |

4.2 System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is done by injecting the working standard solution (e.g., 10 µg/mL) five times. The calculated parameters must meet the acceptance criteria.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

4.3 Analysis Sequence

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Perform the System Suitability Test.

-

If SST passes, inject a blank (acetonitrile).

-

Inject the working standard solution.

-

Inject the prepared sample solutions in duplicate.

-

Inject the working standard solution periodically (e.g., after every 6-10 sample injections) to bracket the samples and ensure system stability.

Method Validation Framework (ICH Q2(R1))

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

5.1 Specificity and Stability-Indicating Properties Specificity is demonstrated by performing forced degradation studies. This compound should be subjected to stress conditions (acid, base, oxidative, thermal, and photolytic) to produce potential degradation products.[5][10] The method is considered stability-indicating if the this compound peak is well-resolved from all degradation peaks, and the peak purity analysis (using a PDA detector) confirms no co-elution. Studies have shown this compound is stable to acid and base hydrolysis but susceptible to oxidative degradation.[5]

5.2 Validation Parameters Summary

| Parameter | Approach | Typical Acceptance Criteria |

| Linearity | Analyze 5-7 concentration levels (e.g., 2-12 µg/mL).[6] | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Perform recovery studies by spiking placebo with known amounts of this compound at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability: 6 replicate preparations at 100% of the test concentration. Intermediate: Repeat on a different day with a different analyst. | % RSD ≤ 2.0% |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the test concentration. |

| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, ACN % ±2%, Flow Rate ±0.1 mL/min). | System suitability parameters should remain within limits. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | To be determined experimentally. |

Conclusion

This application note presents a robust, specific, and reliable isocratic RP-HPLC method for the determination of this compound besilate. The chosen chromatographic conditions are justified by the physicochemical properties of the analyte and principles of chromatography. The protocol is straightforward and, once validated according to ICH guidelines, is suitable for routine quality control analysis, content uniformity, and stability studies of this compound in pharmaceutical formulations.

References

-

Damle M.C., Pardeshi K.K. (2019). Development of Analytical Method to Monitor Dissolution of this compound Besilate Tablet. Journal of Drug Delivery and Therapeutics, 9(4):251-256. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Development of Analytical Method to Monitor Dissolution of this compound Besilate Tablet. [Link]

-

Soliman, M. M. S., et al. (2019). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of this compound Besilate in Presence of Its Oxidative Degradate. Asian Journal of Applied Chemistry Research, 3(1), 1-14. [Link]

-

Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of this compound besilate and its related substances. [Link]

-

Gupta, K. R., & Askarkar, S. S. (2016). Design and Evaluation of Ophthalmic Delivery of this compound Besilate From Eye Drop. Pharmaceutical Methods, 7(2), 103-113. [Link]

-

Zhang, L., et al. (2015). Identification, Characterization and HPLC Quantification of Process-Related Impurities in this compound Besilate Bulk Drug. Journal of Chromatographic Science, 53(5), 764-771. [Link]

-

Soliman, M. M. S., et al. (2019). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of this compound besilate. [Link]

-

PubMed. (2015). Identification, Characterization and HPLC Quantification of Process-Related Impurities in this compound Besilate Bulk Drug. [Link]

-

Bausch & Lomb Incorporated. (2016). This compound besilate ophthalmic solution 1.5% w/v Product Monograph. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PubMed. (2019). Characterization of Photodegradation Products of this compound Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties. [Link]

-

DailyMed. (2021). This compound Besilate Ophthalmic Solution. [Link]

-

PubMed Central. (2022). Pharmacokinetic Modeling of this compound for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. [Link]

-

Drugs.com. (2024). This compound Besilate (EENT) Monograph for Professionals. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. This compound Besilate (EENT) Monograph for Professionals - Drugs.com [drugs.com]

- 3. Characterization of Photodegradation Products of this compound Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. derpharmachemica.com [derpharmachemica.com]

Bepotastine in Animal Models of Allergic Conjunctivitis: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the use of bepotastine in preclinical animal models of allergic conjunctivitis. It is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of this potent anti-allergic agent.

Introduction: The Multifaceted Therapeutic Profile of this compound

This compound besilate is a second-generation antihistamine that has demonstrated significant efficacy in the treatment of allergic conjunctivitis.[1][2] Its therapeutic success stems from a multi-pronged mechanism of action that extends beyond simple histamine H1 receptor antagonism.[2][3] this compound is a dual-action agent with potent mast cell-stabilizing effects and additional anti-inflammatory properties, including the inhibition of eosinophil migration.[2][4]

Understanding these mechanisms is crucial for designing preclinical studies that can accurately predict clinical efficacy. Animal models of allergic conjunctivitis provide a vital platform for elucidating the pharmacodynamic properties of this compound and for comparative analyses against other topical anti-allergic agents. This guide will detail the established animal models and provide comprehensive protocols for evaluating the therapeutic potential of this compound.

The Scientific Underpinnings: this compound's Mechanism of Action

A thorough understanding of this compound's mechanism of action is fundamental to designing and interpreting preclinical studies. Its efficacy in alleviating the signs and symptoms of allergic conjunctivitis is attributed to several key pharmacological activities:

-

Selective Histamine H1 Receptor Antagonism: this compound is a highly selective antagonist of the histamine H1 receptor.[2][5] By blocking this receptor on conjunctival nerve endings and blood vessels, it directly inhibits the classic symptoms of allergic conjunctivitis, namely itching and vascular hyperpermeability that leads to redness and swelling.[1][4]

-

Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, the primary orchestrators of the immediate allergic response.[1][3] This stabilization prevents the release of a cascade of pre-formed and newly synthesized inflammatory mediators, including histamine, prostaglandins, and leukotrienes.[3]

-

Inhibition of Eosinophil Infiltration: A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into the conjunctival tissue. This compound has been shown to suppress this eosinophil migration, a critical anti-inflammatory effect that contributes to its sustained therapeutic benefit.[2][4]

-

Anti-inflammatory Effects: Beyond its impact on mast cells and eosinophils, this compound exhibits broader anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-5 and the action of leukotriene B4 (LTB4).[2]

The following diagram illustrates the key intervention points of this compound in the allergic conjunctivitis signaling cascade:

Caption: this compound's multi-target intervention in the allergic cascade.

Preclinical Evaluation: Key Animal Models and Endpoints

The choice of animal model is critical for a successful preclinical evaluation. Guinea pigs and mice are the most commonly used species for modeling allergic conjunctivitis, each with distinct advantages.

| Animal Model | Allergen | Key Features & Advantages | Relevant Endpoints |

| Guinea Pig | Ovalbumin, Histamine, Platelet-Activating Factor (PAF) | - Larger eye size facilitates topical administration and observation.- Well-characterized inflammatory responses.[4] | - Conjunctival Vascular Hyperpermeability- Clinical Score (redness, chemosis, discharge)- Eosinophil Infiltration (histology) |

| Mouse | Short Ragweed Pollen, Ovalbumin | - Availability of transgenic strains for mechanistic studies.- Well-established sensitization and challenge protocols.[6] | - Clinical Score (eyelid edema, redness, tearing)- Serum IgE Levels- Cytokine Profiling (conjunctival tissue) |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of the data.

Protocol 1: Guinea Pig Model of Ovalbumin-Induced Allergic Conjunctivitis

This model is particularly useful for assessing the impact of this compound on the immediate hypersensitivity reaction.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as adjuvant

-

Sterile saline

-

This compound besilate ophthalmic solution (e.g., 1.0%, 1.5%)

-

Vehicle control (placebo eye drops)

-

Positive control (e.g., olopatadine 0.1%, ketotifen 0.05%)

-

Evans blue dye

-

Slit-lamp biomicroscope

Workflow:

Caption: Workflow for the guinea pig ovalbumin-induced allergic conjunctivitis model.

Detailed Steps:

-

Sensitization:

-

On days 1 and 5, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of ovalbumin emulsified in 100 mg of Al(OH)₃.[7]

-

House the animals under standard conditions for a 14-day resting period to allow for the development of an allergic phenotype.

-

-

Drug Administration:

-

On day 21, topically administer one drop (approximately 50 µL) of this compound ophthalmic solution, vehicle, or a positive control to the conjunctival sac of the right eye of each animal. The left eye can serve as an untreated control.

-

-

Allergen Challenge:

-

Thirty minutes after drug administration, challenge the treated eye with a topical application of one drop of ovalbumin solution (e.g., 1 mg/mL in sterile saline).[8]

-

-

Evaluation of Early Phase Reaction (0-1 hour post-challenge):

-

Clinical Scoring: At 15, 30, and 60 minutes post-challenge, score the clinical signs of allergic conjunctivitis (conjunctival redness, chemosis, and discharge) using a standardized scale (e.g., 0-3 for each parameter).

-

Vascular Permeability: To quantify vascular leakage, administer Evans blue dye (20 mg/kg) intravenously 30 minutes before the allergen challenge. One hour after the challenge, euthanize the animals, excise the conjunctiva, and extract the extravasated dye for spectrophotometric quantification.[4]

-

-

Evaluation of Late Phase Reaction (24 hours post-challenge):

-

Eosinophil Infiltration: Euthanize the animals 24 hours after the allergen challenge. Excise the conjunctival tissue, fix in formalin, and embed in paraffin. Prepare histological sections and stain with an appropriate method (e.g., hematoxylin and eosin) to visualize and quantify the number of infiltrated eosinophils per unit area.[4]

-

Protocol 2: Mouse Model of Short Ragweed Pollen-Induced Allergic Conjunctivitis

This model is well-suited for investigating the immunomodulatory effects of this compound, including its impact on cytokine profiles and IgE production.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Short ragweed (SRW) pollen

-

Imject™ Alum Adjuvant

-

Sterile phosphate-buffered saline (PBS)

-

This compound besilate ophthalmic solution

-

Vehicle control

-

ELISA kits for mouse IgE and cytokines (e.g., IL-4, IL-5, IL-13)

Workflow:

Caption: Workflow for the mouse short ragweed pollen-induced allergic conjunctivitis model.

Detailed Steps:

-

Sensitization:

-

Challenge and Drug Administration:

-

From day 10 to day 12, administer one drop (approximately 5-10 µL) of this compound ophthalmic solution or vehicle to the conjunctival sac of each eye 30 minutes prior to the allergen challenge.

-

Following drug administration, apply a topical challenge of 1.5 mg of SRW pollen suspended in 10 µL of PBS to each eye.[6][9]

-

-

Evaluation (24 hours after the final challenge):

-

Clinical Scoring: Twenty minutes after the final challenge on day 12, score the clinical signs of chemosis, conjunctival redness, lid edema, and tearing using a standardized scoring system.[6]

-

Serum IgE: On day 13, collect blood samples via cardiac puncture and measure the levels of SRW-specific IgE in the serum using an ELISA kit.

-

Conjunctival Cytokine Analysis: Excise the conjunctival tissue, homogenize, and measure the levels of key Th2 cytokines (IL-4, IL-5, IL-13) using a multiplex cytokine assay or individual ELISAs.

-

Data Presentation and Interpretation

For robust analysis and clear presentation, quantitative data from these studies should be summarized in tables.

Table 1: Effect of this compound on Conjunctival Vascular Hyperpermeability in Guinea Pigs

| Treatment Group | Dose (%) | Mean Absorbance (OD) ± SEM | % Inhibition |

| Vehicle | - | [Insert Value] | - |

| This compound | 1.0 | [Insert Value] | [Calculate] |

| This compound | 1.5 | [Insert Value] | [Calculate] |

| Olopatadine | 0.1 | [Insert Value] | [Calculate] |

Table 2: Effect of this compound on Clinical Scores in Mice with Allergic Conjunctivitis

| Treatment Group | Mean Clinical Score ± SEM |

| Naive | [Insert Value] |

| Vehicle + SRW | [Insert Value] |

| This compound + SRW | [Insert Value] |

Interpretation of Results:

A statistically significant reduction in vascular hyperpermeability, clinical scores, and eosinophil infiltration in the this compound-treated groups compared to the vehicle-treated group would demonstrate its efficacy. Comparing the magnitude of these effects to a positive control like olopatadine or ketotifen provides valuable data on its relative potency.[4] A reduction in serum IgE and Th2 cytokine levels in the mouse model would further substantiate its immunomodulatory and anti-inflammatory properties.

Conclusion: A Comprehensive Preclinical Approach

The strategic use of well-characterized animal models is indispensable for the preclinical evaluation of anti-allergic compounds like this compound. The protocols detailed in this guide provide a robust framework for assessing its multifaceted mechanism of action, from immediate H1 receptor antagonism to its more complex anti-inflammatory and immunomodulatory effects. By understanding the causality behind the experimental design and employing rigorous, quantitative endpoints, researchers can generate high-quality, reproducible data that will confidently inform the clinical development of this compound and other novel therapies for allergic conjunctivitis.

References

-

Bielory, L., et al. (2010). Comparative Effects of Olopatadine, this compound, and Bilastine on Conjunctival Mast Cell Stabilization and Histamine-Induced Vascular Permeability. Investigative Ophthalmology & Visual Science, 51(13), 3037. [Link]

-

Gail M. Torkildsen, M.D., et al. (2011). Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 233–243. [Link]

-

Macejko, T. T., et al. (2014). Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5%. Clinical Ophthalmology, 8, 1495–1505. [Link]

-

Kida, T., et al. (2010). This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Experimental Eye Research, 91(1), 85-91. [Link]

-

Hall, J. M., et al. (1984). Immediate hypersensitivity in the guinea pig conjunctiva intravitreal and topical sensitization. Investigative Ophthalmology & Visual Science, 25(2), 212-6. [Link]

-

Li, D. Q., et al. (2011). Short Ragweed Pollen Triggers Allergic Inflammation via TLR4-dependent TSLP/OX40L/OX40 Signaling Pathways. Journal of Allergy and Clinical Immunology, 128(6), 1318–1325.e2. [Link]

-

Hall, J. M., & Pribnow, J. F. (1984). Immediate hypersensitivity in the guinea pig conjunctiva intravitreal and topical sensitization. Investigative Ophthalmology & Visual Science, 25(2), 212-216. [Link]

-

Zhang, X., et al. (2012). Short Ragweed Pollen Initiates TLR4-dependent TSLP/OX40L/OX40 Signaling Pathways in Experimental Allergic Conjunctivitis. Investigative Ophthalmology & Visual Science, 53(14), 183. [Link]

-

Smith, H. R., & Broadley, K. J. (2013). Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Pulmonary Pharmacology & Therapeutics, 26(5), 529-537. [Link]

-

Synapse. (2024). What is the mechanism of this compound salicylate? Patsnap Synapse. [Link]

-

Teramoto, N., et al. (2009). Novel Functional Aspect of Antihistamines: The Impact of this compound Besilate on Substance P-Induced Events. International Journal of Molecular Sciences, 10(6), 2828–2837. [Link]

-

PetMD. (2023). Pink Eye in Guinea Pigs. [Link]

-

Nakao, A., et al. (2023). Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice. Frontiers in Immunology, 14, 1245678. [Link]

-

Zhang, L., et al. (2012). Short Ragweed Pollen Initiates TLR4-dependent TSLP/OX40L/OX40 Signaling Pathways in Experimental Allergic Conjunctivitis. Investigative Ophthalmology & Visual Science, 53(14), 183. [Link]

-

Lee, S., et al. (2024). Comprehensive Metabolomics in Mouse Mast Cell Model of Allergic Rhinitis for Profiling, Modulation, Semiquantitative Analysis, and Pathway Analysis. Metabolites, 14(3), 153. [Link]

-

Bielory, L. (2010). Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1435-1447. [Link]

-

Vetlexicon. (n.d.). Conjunctivitis in Guinea Pigs. Vetlexicon Exotis. [Link]

-

Royce, S. G., et al. (2022). Influence of the environment on ragweed pollen and their sensitizing capacity in a mouse model of allergic lung inflammation. Frontiers in Allergy, 3, 946705. [Link]

-

Skappak, C., et al. (2017). Experimental timeline flowchart Guinea pigs were sensitized to... ResearchGate. [Link]

Sources

- 1. Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound salicylate? [synapse.patsnap.com]

- 4. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short Ragweed Pollen Triggers Allergic Inflammation via TLR4-dependent TSLP/OX40L/OX40 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ragweed pollen induces allergic conjunctivitis immune tolerance in mice via regulation of the NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immediate hypersensitivity in the guinea pig conjunctiva intravitreal and topical sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovalbumin-Induced Allergic Inflammation Diminishes Cross-Linked Collagen Structures in an Experimental Rabbit Model of Corneal Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bepotastine Besilate In Situ Nasal Gel Formulation

Introduction: A Strategic Approach to Allergic Rhinitis Management

Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer, exhibiting a potent dual mechanism of action that makes it highly effective for the treatment of allergic rhinitis.[1] It acts as a selective histamine H1 receptor antagonist and inhibits the release of inflammatory mediators from mast cells, thereby alleviating symptoms such as itching, sneezing, and rhinorrhea.[1][2] Conventional nasal sprays, while effective, can be limited by rapid mucociliary clearance, which necessitates frequent administration and can lead to reduced patient compliance.

This application note details the formulation and evaluation of a this compound Besilate in situ nasal gel, a sophisticated drug delivery system designed to overcome these limitations. This "smart" formulation is administered as a low-viscosity liquid (sol) that undergoes a phase transition to a viscous gel upon contact with the physiological environment of the nasal cavity.[3][4] This in situ gelation significantly increases the formulation's residence time on the nasal mucosa, providing for sustained drug release, improved bioavailability, and potentially a reduction in dosing frequency.[3][5]